ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate
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Overview
Description
Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroacetate with thiosemicarbazide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate involves its interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins. The compound also modulates the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate: Similar structure but with a pyrazole ring instead of a triazole ring.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Contains a pyrazole ring and exhibits different reactivity due to the presence of a cyano group.
Uniqueness
Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C6H10N4O2S |
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Molecular Weight |
202.24 g/mol |
IUPAC Name |
ethyl 5-amino-3-methylsulfanyl-1,2,4-triazole-1-carboxylate |
InChI |
InChI=1S/C6H10N4O2S/c1-3-12-6(11)10-4(7)8-5(9-10)13-2/h3H2,1-2H3,(H2,7,8,9) |
InChI Key |
MUCFRFZJHKJHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=NC(=N1)SC)N |
Origin of Product |
United States |
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